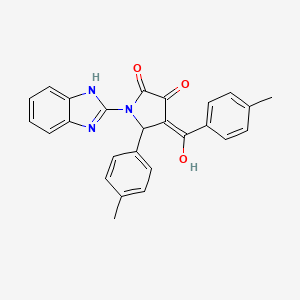![molecular formula C18H11FN4OS B11124163 (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124163.png)
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethylidene group, and a thiazolotriazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolotriazolone core, followed by the introduction of the fluorophenyl and pyridinylmethylidene groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and sustainable production process that meets the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H11FN4OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H11FN4OS/c19-14-4-1-12(2-5-14)3-6-16-21-18-23(22-16)17(24)15(25-18)11-13-7-9-20-10-8-13/h1-11H/b6-3+,15-11- |
InChI Key |
HEZJGRIOETYRGX-MUFNADTASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=O)/C(=C/C4=CC=NC=C4)/SC3=N2)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=O)C(=CC4=CC=NC=C4)SC3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide](/img/structure/B11124081.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11124084.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-fluorobenzyl)-4-oxobutanamide](/img/structure/B11124086.png)
![2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B11124092.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B11124094.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazol-2-yl}methanol](/img/structure/B11124098.png)
![4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide](/img/structure/B11124110.png)
![methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11124115.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cycloheptylalaninamide](/img/structure/B11124129.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124133.png)
![N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124144.png)

![N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11124161.png)
